1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate
CAS No.: 84379-71-5
Cat. No.: VC5978100
Molecular Formula: C17H13NO4
Molecular Weight: 295.294
* For research use only. Not for human or veterinary use.

CAS No. | 84379-71-5 |
---|---|
Molecular Formula | C17H13NO4 |
Molecular Weight | 295.294 |
IUPAC Name | (1,3-dioxoisoindol-2-yl) 3-phenylpropanoate |
Standard InChI | InChI=1S/C17H13NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
Standard InChI Key | JPQIUWUEOYWICT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,3-dioxoisoindolin-2-yl group linked to a 3-phenylpropanoate moiety. The isoindoline core consists of a bicyclic structure with two ketone oxygen atoms at positions 1 and 3, while the ester group introduces steric and electronic complexity. Computational analyses confirm a planar aromatic system in the isoindoline ring, with the ester side chain adopting a conformation that minimizes steric hindrance .
Table 1: Key Structural Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 295.294 g/mol |
CAS Registry Number | 84379-71-5 |
XLogP3 | 3.2 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The NMR spectrum reveals distinct signals for the carbonyl carbons of the isoindoline ring (δ 168–170 ppm) and the ester group (δ 170–172 ppm) . IR spectroscopy shows strong absorptions at 1770 cm (C=O stretch) and 1720 cm (ester C=O), corroborating the functional groups.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 1,3-dioxoisoindolin-2-yl 3-phenylpropanoate typically employs a three-component reaction involving diazo esters, N-aminophthalimide, and an acid catalyst. A representative protocol involves:
-
Reagents: Ethyl diazoacetate (1.2 equiv), N-aminophthalimide (1.0 equiv), trifluoromethanesulfonic acid (0.1 equiv).
-
Conditions: Toluene solvent, 80°C, argon atmosphere, 12 hours.
-
Workup: Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the product in 65–75% purity.
Recent Advances in Catalysis
Innovative methods utilize zinc-mediated reductive cross-coupling, as demonstrated in olefination reactions. For example, reacting the compound with aldehydes in the presence of Zn/LiI in 1,4-dioxane at 70°C produces alkenes with high stereoselectivity (E/Z ratio up to 9:1) . This approach avoids precious metal catalysts and enhances scalability.
Table 2: Optimized Reaction Conditions for Alkene Synthesis
Parameter | Value |
---|---|
Substrate | Aldehyde (1.0 equiv) |
Redox-Active Ester | 1,3-Dioxoisoindolin-2-yl ester (2.0 equiv) |
Catalyst | Zn powder (3.0 equiv), LiI (2.0 equiv) |
Solvent | Anhydrous 1,4-dioxane |
Temperature | 70°C |
Reaction Time | 12 hours |
Yield | 75–92% |
Reactivity and Functional Applications
Nucleophilic Substitutions
The ester group undergoes hydrolysis under basic conditions to yield 3-phenylpropanoic acid, while the isoindoline core participates in ring-opening reactions with amines or thiols. For instance, treatment with benzylamine in ethanol at reflux produces N-substituted phthalimides, valuable intermediates in drug design.
Factor | Effect | Mitigation Strategy |
---|---|---|
Light | Photodegradation | Amber glass, dark storage |
Moisture | Hydrolysis of ester group | Desiccants, inert atmosphere |
Temperature > 30°C | Thermal decomposition | Refrigeration |
Emerging Applications in Organic Synthesis
Olefination Reactions
Recent studies highlight the compound’s utility in constructing alkenes via reductive elimination. For example, coupling with aromatic aldehydes yields styrene derivatives, which are pivotal in polymer chemistry . The reaction mechanism involves single-electron transfer (SET) from zinc, generating a radical intermediate that undergoes β-hydride elimination .
Mechanistic Insights
Cyclic voltammetry (CV) studies reveal a reduction potential of −1.2 V vs. SCE for the ester, confirming its role as an electron acceptor in redox processes . UV-Vis spectroscopy further supports the formation of charge-transfer complexes during reactions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume